
ester glycérylique de prostaglandine E2
Vue d'ensemble
Description
L’ester de glycéryle du prostaglandine E2-1 est un composé lipidique bioactif dérivé de l’endocannabinoïde 2-arachidonoylglycérol. Il est synthétisé par l’action de la cyclooxygénase-2 (COX-2) et d’isomérases spécifiques de la prostaglandine H2. Ce composé est connu pour son implication dans divers processus physiologiques, notamment l’inflammation et la modulation de la douleur .
Applications De Recherche Scientifique
Prostaglandin E2-1-glyceryl ester has several scientific research applications across various fields:
Mécanisme D'action
L’ester de glycéryle du prostaglandine E2-1 exerce ses effets en se liant à des récepteurs spécifiques, tels que le récepteur CB1, et en induisant une élévation rapide et transitoire des niveaux intracellulaires de calcium libre . Cette interaction déclenche une cascade d’événements de signalisation, notamment l’activation de la protéine kinase C et des kinases régulées par le signal extracellulaire (ERK), qui sont impliquées dans diverses réponses cellulaires .
Analyse Biochimique
Biochemical Properties
Prostaglandin E2 1-glyceryl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a product of the endocannabinoid 2-arachidonyl glycerol (2-AG) and interacts with the enzyme COX-2 and specific prostaglandin H2 (PGH2) isomerases during its synthesis .
Cellular Effects
Prostaglandin E2 1-glyceryl ester has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Prostaglandin E2 1-glyceryl ester involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Prostaglandin E2 1-glyceryl ester change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Prostaglandin E2 1-glyceryl ester vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Prostaglandin E2 1-glyceryl ester is involved in metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Prostaglandin E2 1-glyceryl ester is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Prostaglandin E2 1-glyceryl ester and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L’ester de glycéryle du prostaglandine E2-1 est synthétisé par incubation du 2-arachidonoylglycérol avec la cyclooxygénase-2 et des isomérases spécifiques de la prostaglandine H2 dans des cultures cellulaires ou des préparations enzymatiques isolées . Les conditions de réaction impliquent généralement le maintien de la température et du pH appropriés pour assurer une activité enzymatique optimale.
Méthodes de production industrielle : la synthèse en laboratoire implique l’utilisation d’enzymes purifiées et de conditions de réaction contrôlées pour obtenir des rendements et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions : L’ester de glycéryle du prostaglandine E2-1 subit diverses réactions chimiques, notamment l’oxydation, la réduction et l’hydrolyse. Ces réactions sont essentielles à son métabolisme et à son activité biologique .
Réactifs et conditions courants :
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent la prostaglandine E2, le glycérol et divers dérivés oxydés ou réduits .
Applications de la recherche scientifique
L’ester de glycéryle du prostaglandine E2-1 a plusieurs applications de recherche scientifique dans divers domaines :
Comparaison Avec Des Composés Similaires
Composés similaires :
Estér de glycéryle du prostaglandine E2-2 : Un autre ester de glycéryle de la prostaglandine E2, qui est également dérivé du 2-arachidonoylglycérol mais diffère dans la position de la liaison ester de glycéryle.
Estér de glycéryle du prostaglandine D2-1 : Un composé similaire avec un squelette de prostaglandine différent, impliqué dans différents processus physiologiques.
Estér de glycéryle du prostaglandine F2α-1 : Un autre ester de glycéryle avec des activités biologiques distinctes.
Unicité : L’ester de glycéryle du prostaglandine E2-1 est unique en raison de son interaction spécifique avec le récepteur CB1 et de son rôle dans la modulation des niveaux de calcium intracellulaire. Cela le distingue des autres esters de glycéryle de prostaglandines, qui peuvent interagir avec différents récepteurs et avoir des effets biologiques variables .
Propriétés
IUPAC Name |
2,3-dihydroxypropyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-20,22,24-26,28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXVYMMSQBYEHN-LVXZDWGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OCC(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OCC(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37497-47-5 | |
| Record name | 2,3-Dihydroxypropyl (5Z,11α,13E,15S)-11,15-dihydroxy-9-oxoprosta-5,13-dien-1-oate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37497-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


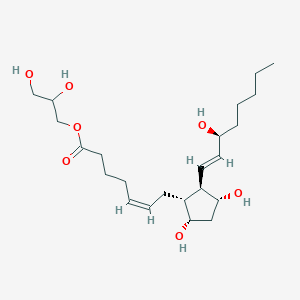

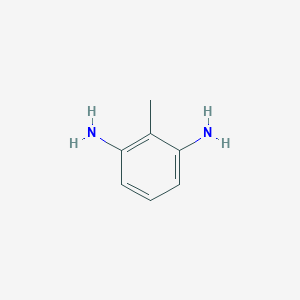
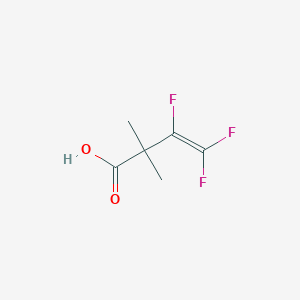


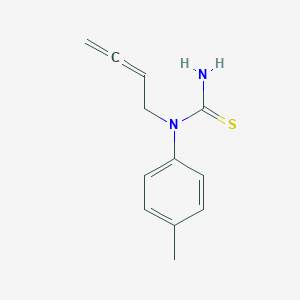

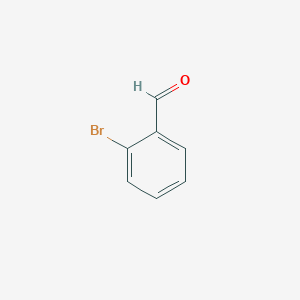
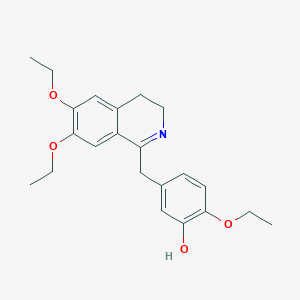
![2H-3-Benzazepin-2-one,3-[[(3R)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-,monohydrochloride](/img/structure/B122852.png)
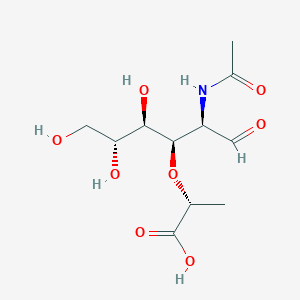
![tert-butyl N-[trans-2-fluorocyclopropyl]carbamate](/img/structure/B122856.png)

